2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)-
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Overview
Description
2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is efficient for synthesizing functionalized azetidines but requires precise photochemical conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps for the purification and isolation of the desired product, such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in medicinal chemistry.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity compared to azetidines.
Uniqueness
2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- is unique due to its specific combination of the azetidine ring and the aminocyclohexylacetyl group. This structure imparts unique reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, mechanisms of action, and potential therapeutic applications, particularly focusing on its effects in various biological systems.
The synthesis of optically active 2-substituted azetidine-2-carbonitriles has been explored extensively. For instance, a method involving N-borane complexes has been developed, allowing for the production of various α-substituted derivatives with notable yields. The reaction conditions and stereochemical outcomes are crucial for the synthesis of these compounds, which can influence their biological activity .
Research indicates that azetidine derivatives can mimic proline, leading to significant disruption in protein biosynthesis. For example, studies have shown that azetidine-2-carboxylic acid (Aze) affects plant growth by inhibiting cellular processes, with concentrations as low as 5.3 μM demonstrating toxicity . This mechanism is critical for understanding how these compounds interact with biological systems.
Effects on Mammalian Cells
A study investigating the effects of Aze on oligodendrocytes revealed that it induces oligodendrogliopathy in mice, mimicking pathology seen in multiple sclerosis (MS). The compound caused cellular alterations such as nucleomegaly and apoptosis at doses of 600 mg/kg, highlighting its potential neurotoxic effects . Moreover, the presence of Aze led to increased expression of pro-inflammatory markers, suggesting a role in neuroinflammation .
Antimicrobial Activity
Recent findings have identified azetidine-2-carbonitriles as potential inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, an enzyme critical for pyrimidine biosynthesis in malaria parasites. This discovery points to the compound's potential as an antimalarial agent .
Case Study 1: Neurotoxicity in Mice
In a controlled experiment, CD1 mice were administered Aze at varying doses to observe clinical signs and histological changes. The high-dose groups exhibited severe neurological symptoms and significant cellular damage in oligodendrocytes. This study underscores the importance of dose management when considering therapeutic applications of azetidine derivatives .
Case Study 2: Plant Growth Inhibition
Another study assessed the impact of Aze on Arabidopsis growth. Plants treated with 10 μM Aze showed initial growth inhibition; however, growth was restored upon removal from Aze-containing media. This reversible effect suggests potential applications in agricultural contexts but also raises concerns about its ecological impact .
Data Summary
Properties
CAS No. |
648908-04-7 |
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Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-2-cyclohexylacetyl]azetidine-2-carbonitrile |
InChI |
InChI=1S/C12H19N3O/c13-8-10-6-7-15(10)12(16)11(14)9-4-2-1-3-5-9/h9-11H,1-7,14H2/t10-,11-/m0/s1 |
InChI Key |
NPXQMVZYXGPZPE-QWRGUYRKSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)N2CC[C@H]2C#N)N |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CCC2C#N)N |
Origin of Product |
United States |
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